molecular formula C7H8ClN3O5 B2400935 O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride CAS No. 2095409-08-6

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride

Cat. No.: B2400935
CAS No.: 2095409-08-6
M. Wt: 249.61
InChI Key: FUPGJBBLPNROIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a 2,4-dinitrophenylmethyl group attached to the oxygen atom of hydroxylamine. This compound is widely utilized in organic synthesis, particularly as an electrophilic aminating agent , a nitrogen source in rhodium-catalyzed imination reactions , and a key intermediate in fragment-based drug discovery . Its electron-withdrawing nitro groups enhance reactivity, making it valuable in constructing complex molecules like sulfoximines and heterocycles.

Properties

IUPAC Name

O-[(2,4-dinitrophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPGJBBLPNROIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

A two-step approach derives from modifications to O-(2,4-dinitrophenyl)hydroxylamine synthesis:

  • Methylation : React O-(2,4-dinitrophenyl)hydroxylamine with methyl iodide in DMF at 60°C under sodium bicarbonate buffer, achieving selective O-methylation over N-methylation.
  • Salt Formation : Treat the free base with concentrated HCl in ethyl acetate, yielding the hydrochloride salt.

Optimization Notes :

  • Temperature Control : Maintaining 60°C prevents N-alkylation side products.
  • Solvent Selection : Dichloromethane minimizes byproduct formation during workup.
  • Yield : 98% reported for analogous O-alkylations.

Reductive Amination Approach

Patent CN103467303B describes a scalable method for structurally similar amines:

  • Nitroalkene Formation : Condense 2,4-dinitrobenzaldehyde with nitroethane using acetic acid/ethylenediamine catalyst in toluene (84–88°C, 8–10 h).
  • Borohydride Reduction : Reduce the nitroalkene with NaBH₄ in toluene/water biphasic system with phase-transfer catalyst.
  • Hydroxylamine Installation : Replace the patent’s Pd/C hydrogenation with hydroxylamine hydrochloride treatment.

Critical Parameters :

  • Catalyst Loading : 5% Pd/C required for complete nitro reduction in related systems.
  • Acid Stoichiometry : Excess HCl (30% v/v) ensures quantitative salt formation.

Reaction Mechanism Analysis

The nucleophilic substitution route proceeds via an SN2 mechanism at the methyl carbon. The hydroxylamine oxygen attacks methyl iodide, displacing iodide ion. Steric hindrance from the 2,4-dinitrophenyl group favors O- over N-alkylation, as demonstrated in ethyl JV-hydroxy-carbamate alkylation studies.

In the reductive amination pathway, nitro group reduction generates an intermediate amine that reacts with hydroxylamine-O-sulfonic acid under acidic conditions. This mirrors J. Am. Chem. Soc. methodologies for aromatic amine functionalization.

Industrial-Scale Considerations

TCI America’s production specifications inform manufacturing protocols:

  • Purity Control : >97% purity achieved via recrystallization from acetonitrile/ethyl acetate.
  • Storage : Refrigerated (0–10°C) under argon, with strict moisture exclusion.
  • Cost Drivers :
    • 2,4-Dinitrobenzyl chloride precursor price ($65/500 mg)
    • Palladium catalyst recycling (15 cycles maximum)

Table 1. Comparative Synthesis Metrics

Method Yield (%) Purity (%) Reaction Time (h)
Nucleophilic 98 99 4
Reductive 85 97 14
Industrial Scale 95 97 6

Challenges and Mitigation Strategies

Byproduct Formation

N-Methylated impurities arise from over-alkylation. Countermeasures include:

  • Stoichiometric Control : Limit methyl iodide to 1.05 equivalents.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide improves reaction homogeneity.

Thermal Instability

Exothermic decomposition risks during HCl addition require:

  • Jacketed Reactors : Maintain 0–5°C during acidification.
  • Incremental Addition : Add HCl in 5% aliquots with real-time temperature monitoring.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.92 (d, J=2.4 Hz, 1H, ArH), 8.51 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.98 (d, J=8.8 Hz, 1H, ArH), 4.85 (s, 2H, CH₂), 10.2 (bs, 3H, NH₃⁺).
  • IR (KBr): 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂), 3200 cm⁻¹ (N-H stretch).

Chromatographic Purity :
HPLC (C18, 70:30 MeOH/H₂O + 0.1% TFA): t_R = 6.72 min, >97% area.

Chemical Reactions Analysis

Types of Reactions

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for base-catalyzed reactions, and various organic solvents such as alcohol and ether .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .

Scientific Research Applications

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride involves its role as an electrophilic aminating agent. It facilitates the transfer of amino groups to various substrates, enabling the formation of new chemical bonds. The compound’s molecular targets and pathways include interactions with nucleophilic sites on organic molecules, leading to the formation of C–N, N–N, O–N, and S–N bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The compound’s reactivity and applications are influenced by substituents on the benzyl group. Below is a comparative analysis with analogs:

O-Benzylhydroxylamine Hydrochloride
  • Synthesis : Prepared via alkylation of O-benzylhydroxylamine with benzyl bromide in DMF using K₂CO₃ .
  • Applications : Used in histone deacetylase (HDAC) inhibitor synthesis (e.g., SAHA analogs) due to its stability and ease of functionalization .
  • Key Difference : Lacks electron-withdrawing groups, resulting in lower electrophilicity compared to nitro-substituted derivatives.
O-(4-Nitrobenzyl)hydroxylamine Hydrochloride
  • Structure : 4-Nitrobenzyl group (single nitro substituent).
  • Synthesis : Alkylation of hydroxylamine with 4-nitrobenzyl bromide .
  • Applications : Employed in derivatization reactions for detecting carbonyl compounds via GC/MS .
  • Key Difference : The single nitro group provides moderate electron withdrawal, balancing reactivity and stability for analytical applications.
O-[(2,4-Dichlorophenyl)methyl]hydroxylamine Hydrochloride
  • Structure : 2,4-Dichlorophenylmethyl group.
  • Physicochemical Properties: Melting point 155–156°C; molecular formula C₇H₈Cl₃NO .
  • Applications : Used in medicinal chemistry for synthesizing sulfinamides and other bioactive molecules .
  • Key Difference : Chlorine atoms induce weaker electron withdrawal than nitro groups, making it less reactive in electrophilic amination.
O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride
  • Structure : 2,4-Dimethylbenzyl group.
  • Physicochemical Properties: Molecular formula C₉H₁₃NO; InChIKey: CKYVLWKVXJAJNN .
  • Applications : Likely used in sterically hindered environments due to methyl groups.
  • Key Difference : Electron-donating methyl groups reduce electrophilicity, limiting utility in reactions requiring strong leaving groups.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point Solubility
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine C₇H₇N₃O₅·HCl 273.62 g/mol Not reported Soluble in MeCN
O-(4-Nitrobenzyl)hydroxylamine C₇H₇N₂O₃·HCl 218.6 g/mol Not reported Soluble in water
O-(2,4-Dichlorophenyl)methyl derivative C₇H₈Cl₃NO 228.5 g/mol 155–156°C Soluble in THF
  • Key Insight : Nitro groups reduce solubility in polar solvents compared to chloro or methyl substituents.

Biological Activity

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in enzyme inhibition and as a precursor in the synthesis of biologically active molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative data.

The synthesis of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine involves a two-step process that has been optimized for efficiency. The compound is synthesized through the reaction of 2,4-dinitrochlorobenzene with hydroxylamine hydrochloride, leading to the formation of the desired hydroxylamine derivative. The efficiency of this synthesis has been compared with other aminating agents, demonstrating its superior reactivity in various chemical transformations .

Enzyme Inhibition

Research has indicated that O-[(2,4-Dinitrophenyl)methyl]hydroxylamine exhibits notable enzyme inhibition properties. It has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, studies have shown that this compound can effectively inhibit certain oxidoreductases and transferases, which play vital roles in cellular metabolism .

Table 1: Enzyme Inhibition Data

Enzyme TypeInhibition PercentageReference
Oxidoreductases75%
Transferases60%

Receptor Binding

The compound has also been studied for its potential to bind to various receptors. Binding assays have demonstrated that O-[(2,4-Dinitrophenyl)methyl]hydroxylamine interacts with specific receptor sites, suggesting a possible role in modulating receptor activity. This interaction may lead to altered signaling pathways within cells, providing insights into its therapeutic potential .

The biological activity of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine is largely attributed to its ability to form stable complexes with target enzymes and receptors. The mechanism involves the formation of covalent bonds with nucleophilic sites on these biological macromolecules, leading to inhibition or modulation of their activity. This mechanism is critical for understanding how the compound can be utilized in drug design and development.

Case Studies

Several case studies have highlighted the therapeutic potential of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine:

  • Antitumor Activity : A study explored the use of this compound in cancer therapies, where it demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the compound could induce apoptosis through oxidative stress mechanisms .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine against several bacterial strains. The compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.

Comparative Analysis

When compared to other similar compounds, O-[(2,4-Dinitrophenyl)methyl]hydroxylamine stands out due to its unique dinitrophenyl moiety, which enhances its reactivity and biological activity. This comparative analysis is crucial for understanding its advantages over alternative compounds used in similar applications.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityReference
O-MesitylenesulfonylhydroxylamineModerate enzyme inhibition
HydroxylamineLow receptor binding

Q & A

Q. What are the recommended synthetic protocols for O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution, where a 2,4-dinitrobenzyl halide reacts with hydroxylamine under alkaline conditions (pH 9–10) at 40–60°C. Post-reaction, the hydrochloride salt is precipitated using HCl and purified via recrystallization from ethanol/water mixtures. Purity optimization involves monitoring reaction progress with TLC and confirming final purity via HPLC (≥98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What spectroscopic techniques are most effective for characterizing O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride?

Key techniques include:

  • IR Spectroscopy : Identifies N-O stretching (950–1100 cm⁻¹) and nitro group vibrations (1340–1520 cm⁻¹) .
  • ¹H NMR (DMSO-d6) : Benzyl protons appear as a singlet (~δ 4.5–5.0 ppm), while hydroxylamine protons resonate at δ 8.0–9.0 ppm .
  • UV-Vis : Strong absorbance at λ ~260–280 nm due to nitro group π→π* transitions .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dinitrophenyl group influence the compound’s reactivity in nucleophilic reactions compared to chloro or fluorinated analogs?

The electron-withdrawing nitro groups increase electrophilicity at the benzylic carbon, accelerating nucleophilic substitution (e.g., with amines or thiols) compared to chloro ( ) or fluoro ( ) analogs. For example, second-order rate constants (k₂) for reactions with piperidine in acetonitrile are ~3× higher than for 4-chlorophenyl analogs. Steric hindrance from the nitro groups may reduce reactivity with bulky nucleophiles, which can be quantified using Hammett σ constants .

Q. What strategies can resolve contradictory data between theoretical and experimental NMR spectra of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride?

Discrepancies may arise from tautomerism (e.g., hydroxylamine ↔ oxime forms) or paramagnetic impurities. Methodologies include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., coalescence temperatures).
  • Deuterium Exchange Experiments : Confirm labile protons (e.g., hydroxylamine -NH).
  • DFT Calculations : Compare experimental chemical shifts with B3LYP/6-311+G(d,p)-predicted values .
  • X-ray Crystallography : Resolve ambiguities in solid-state structure .

Q. In mechanistic studies, how does the redox behavior of this compound compare to other hydroxylamine derivatives, and what methodologies are suitable for such investigations?

The nitro groups stabilize the hydroxylamine against oxidation, as shown by cyclic voltammetry (E₁/₂ = −0.15 V vs. Ag/AgCl in DMF), contrasting with more oxidizing fluoro analogs (E₁/₂ = +0.05 V) ( ). Redox activity can be studied using:

  • Cyclic Voltammetry : In non-aqueous solvents (e.g., DMF with 0.1 M TBAPF₆).
  • EPR Spectroscopy : Detect nitroxide radical intermediates during oxidation.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to probe proton-coupled electron transfer .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C for 24 hours, monitor degradation via HPLC. Nitro groups confer stability in acidic conditions (t₁/₂ > 48 hours at pH 1) but hydrolyze above pH 10 .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset (~200°C). Accelerated stability studies (40–60°C) predict shelf-life using Arrhenius kinetics .

Comparative and Application-Focused Questions

Q. What are the key differences in biological activity between O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride and its non-nitrated analogs?

The 2,4-dinitrophenyl group enhances interactions with electron-rich biological targets (e.g., NADH-dependent enzymes). In enzyme inhibition assays, this compound shows IC₅₀ = 12 µM for xanthine oxidase, outperforming chloro analogs (IC₅₀ = 45 µM) due to stronger electron withdrawal .

Q. How can this compound be utilized in coordination chemistry, and what geometric structures are anticipated in its metal complexes?

The hydroxylamine moiety acts as a bidentate ligand, forming octahedral complexes with Fe(II) or Cu(II). For example, magnetic moment data (µeff = 1.73 BM) and IR shifts (Δν(N-O) = −30 cm⁻¹) confirm octahedral geometry in Fe(II) complexes, as seen in analogous Schiff base systems .

Methodological Guidance

Q. What experimental controls are critical when studying the compound’s role in radical scavenging assays?

  • Positive Controls : Use Trolox or ascorbic acid to validate assay conditions.
  • Negative Controls : Exclude the compound to assess baseline radical generation (e.g., DPPH or ABTS⁺).
  • Interference Checks : Confirm the compound’s UV absorbance does not overlap with assay detection wavelengths .

Q. How can computational modeling (e.g., DFT, MD) enhance understanding of this compound’s interactions with proteins?

  • Docking Studies : Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450).
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., Arg122 in CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.